3-Methyl-1-heptanol

概述

描述

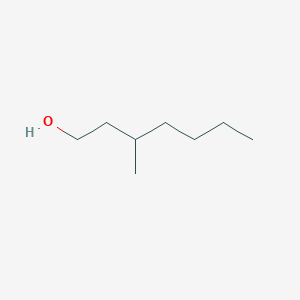

3-Methyl-1-heptanol: is an organic compound with the molecular formula C8H18O It is a type of alcohol, specifically a primary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the third carbon of a heptane chain3-Methylheptanol . It is a colorless liquid with a mild odor and is used in various chemical applications.

准备方法

Synthetic Routes and Reaction Conditions: 3-Methyl-1-heptanol can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 3-methylheptanal with a Grignard reagent, such as methylmagnesium bromide, followed by hydrolysis.

Reduction of Ketones: Another method is the reduction of 3-methyl-2-heptanone using reducing agents like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods:

Hydroformylation: This method involves the hydroformylation of 1-hexene to produce 3-methylheptanal, which is then hydrogenated to form this compound.

Catalytic Hydrogenation: Industrially, this compound can be produced by the catalytic hydrogenation of 3-methylheptanal using catalysts such as palladium on carbon.

化学反应分析

Types of Reactions:

Oxidation: 3-Methyl-1-heptanol can be oxidized to form 3-methylheptanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to 3-methylheptane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide to form 3-methyl-1-heptyl chloride or bromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of pyridine.

Major Products:

Oxidation: 3-Methylheptanoic acid.

Reduction: 3-Methylheptane.

Substitution: 3-Methyl-1-heptyl chloride or bromide.

科学研究应用

Solvent and Intermediate in Organic Synthesis

3-Methyl-1-heptanol serves as an important solvent and intermediate in organic synthesis. Its branched structure allows it to participate in various chemical reactions, making it suitable for producing other chemical compounds, including fragrances and flavoring agents.

Biodegradation Studies

Recent studies have highlighted the role of this compound in biodegradation processes. For instance, it has been identified as a degradation product of certain compounds under specific environmental conditions (e.g., temperature and pH levels), indicating its potential use in studying the biodegradation pathways of organic materials .

Material Science

In material science, this compound is utilized in the development of biodegradable materials. Research indicates that it can be incorporated into polymer blends to enhance biodegradability without compromising mechanical properties . This application is particularly relevant for creating sustainable packaging solutions.

Case Study 1: Biodegradation of Polymeric Materials

A study conducted on the biodegradation of epoxy-polyurethane composites found that this compound was produced as a byproduct during the degradation process. The research demonstrated that incorporating this alcohol could potentially accelerate the breakdown of synthetic materials, leading to more environmentally friendly alternatives .

Case Study 2: Synthesis of Fragrance Compounds

In fragrance chemistry, this compound has been explored as a precursor for synthesizing various aroma compounds. Its unique scent profile contributes to the formulation of perfumes and other scented products, showcasing its commercial value in the cosmetic industry .

Data Tables

| Parameter | Value |

|---|---|

| Temperature | 32.92 °C |

| pH | 6.76 |

| Degradation Products | Benzene, Hexyl Butanoate, Hexyl Hexanoate, this compound |

作用机制

Mechanism:

Hydroxyl Group Interaction: The hydroxyl group in 3-methyl-1-heptanol can form hydrogen bonds with other molecules, influencing its reactivity and interactions.

Metabolism: In biological systems, it is metabolized by alcohol dehydrogenase enzymes to form 3-methylheptanal, which can further undergo oxidation to form 3-methylheptanoic acid.

Molecular Targets and Pathways:

Enzymatic Pathways: It primarily interacts with enzymes involved in alcohol metabolism, such as alcohol dehydrogenase and aldehyde dehydrogenase.

相似化合物的比较

1-Heptanol: Similar in structure but lacks the methyl group on the third carbon.

2-Methyl-1-heptanol: Similar but with the methyl group on the second carbon.

3-Methyl-2-heptanol: Similar but with the hydroxyl group on the second carbon.

Uniqueness:

Position of Methyl Group: The presence of the methyl group on the third carbon makes 3-methyl-1-heptanol unique in its reactivity and physical properties compared to its isomers.

Applications: Its specific structure makes it suitable for certain applications in the fragrance and flavor industry, as well as in the synthesis of specialized chemical compounds.

生物活性

3-Methyl-1-heptanol is a branched-chain alcohol with the molecular formula C₈H₁₈O and a molecular weight of approximately 130.23 g/mol. This compound has garnered attention due to its diverse biological activities, particularly its potential applications in flavoring, fragrance, and antimicrobial properties. This article explores the biological activity of this compound, including its synthesis, biological interactions, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a hydroxyl (-OH) group attached to a heptane backbone, specifically at the first carbon, with a methyl group at the third carbon. This unique structure influences its physical properties and biological activities compared to other alcohols.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₈O |

| Molecular Weight | 130.23 g/mol |

| Boiling Point | Approximately 160-165°C |

| Odor | Characteristic citrus odor |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been studied for its potential to disrupt microbial membranes, which could lead to increased cell permeability and eventual cell death. For instance, studies have shown that it can inhibit the growth of various bacteria and fungi, making it a candidate for use in pharmaceuticals and food preservation .

A specific study highlighted the antimicrobial effects of 2-isopropyl-5-methyl-1-heptanol (closely related to this compound) found in the epidermal mucus of certain ray species. The compound demonstrated significant antibacterial activity against several pathogens .

Flavoring and Fragrance Applications

Due to its pleasant citrus odor profile, this compound is also explored for applications in flavoring and fragrance industries. Its sensory properties make it suitable for enhancing food products and cosmetic formulations .

Synthesis Methods

Several methods exist for synthesizing this compound, including:

- Grignard Reaction : Utilizing Grignard reagents to synthesize alcohols from ketones or aldehydes.

- Catalytic Dehydrogenation : A method involving the removal of hydrogen from alcohols to form ketones or other derivatives.

These methods allow for the production of this compound in both laboratory and industrial settings .

Study on Antimicrobial Activity

In a study analyzing bioactive compounds in the epidermal mucus of two ray species (Dasyatis marmorata and Gymnura altavela), 2-isopropyl-5-methyl-1-heptanol was identified as a significant antimicrobial agent. The Minimum Inhibitory Concentration (MIC) values ranged from 8.64 to 41.13 μL against tested pathogens, indicating its potential utility in developing antimicrobial agents .

Flavor Development Research

Another study explored the role of various alcohols, including this compound, in flavor development during food processing. The research emphasized how different microbial cultures could influence flavor profiles through the metabolism of such compounds .

属性

IUPAC Name |

3-methylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18O/c1-3-4-5-8(2)6-7-9/h8-9H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPPEBVXFKNMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910207 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-32-2 | |

| Record name | 3-Methyl-1-heptanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-1-heptanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-METHYL-1-HEPTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E9JH4FPA8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-methyl-1-heptanol in the context of the provided research?

A1: The research paper "Biodegradation of Para Amino Acetanilide by Halomonas sp. TBZ3" [] identifies this compound as one of the degradation products of para-amino acetanilide (PAA) by the bacterial strain Halomonas sp. TBZ3. This suggests that Halomonas sp. TBZ3 can utilize PAA, a known environmental pollutant, as a carbon and energy source, breaking it down into less harmful substances, including this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。